molecular formula C13H13NO4 B14036176 5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B14036176
M. Wt: 247.25 g/mol
InChI Key: PHMJDOBYSQFKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific reaction conditions and reagents would be tailored to introduce the ethoxy, formyl, and carboxylic acid groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-2-carboxylic acid: A simpler indole derivative with similar core structure but lacking the ethoxy and formyl groups.

    3-formyl-1-methyl-1H-indole-2-carboxylic acid: Similar but without the ethoxy group.

    5-ethoxy-1-methyl-1H-indole-2-carboxylic acid: Similar but without the formyl group.

Uniqueness

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both ethoxy and formyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

5-ethoxy-3-formyl-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-3-18-8-4-5-11-9(6-8)10(7-15)12(13(16)17)14(11)2/h4-7H,3H2,1-2H3,(H,16,17)

InChI Key

PHMJDOBYSQFKSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C=O)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.